molecular formula C9H13IN2O6 B12408181 Idoxuridine monohydrate CAS No. 17140-71-5

Idoxuridine monohydrate

Cat. No.: B12408181
CAS No.: 17140-71-5
M. Wt: 372.11 g/mol
InChI Key: JWEOOFXTRSOJNN-VWZUFWLJSA-N
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Description

Idoxuridine monohydrate is an iodinated analogue of the nucleosides deoxyuridine and thymidine. It was first synthesized by William H. Prusoff at Yale University in 1958. This compound became the first antiviral drug approved by the United States Food and Drug Administration for topical use against herpes simplex keratitis . This compound is primarily used as an antiviral agent due to its ability to inhibit viral DNA synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of idoxuridine involves the iodination of deoxyuridine. The process typically includes the following steps:

Industrial Production Methods: Industrial production of idoxuridine monohydrate follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Idoxuridine monohydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield halogenated derivatives of idoxuridine .

Scientific Research Applications

Idoxuridine monohydrate has a wide range of scientific research applications, including:

Mechanism of Action

Idoxuridine monohydrate acts as an antiviral agent by inhibiting viral replication. It substitutes itself for thymidine in viral DNA, which inhibits thymidylate phosphorylase and viral DNA polymerases from properly functioning. This results in the production of faulty DNA that cannot infect or destroy tissue . The virus-infected cell can only be attacked during the period of active DNA synthesis .

Comparison with Similar Compounds

    Trifluridine: Another nucleoside analogue used to treat viral eye infections.

    Acyclovir: A guanosine analogue used to treat herpes simplex virus infections.

    Foscarnet: An antiviral agent that inhibits viral DNA polymerase.

Uniqueness of Idoxuridine Monohydrate: this compound is unique due to its specific mechanism of action, which involves the incorporation of an iodine atom into the uracil component of deoxyuridine. This modification blocks base pairing during viral DNA replication, making it an effective antiviral agent for topical use .

Properties

CAS No.

17140-71-5

Molecular Formula

C9H13IN2O6

Molecular Weight

372.11 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione;hydrate

InChI

InChI=1S/C9H11IN2O5.H2O/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7;/h2,5-7,13-14H,1,3H2,(H,11,15,16);1H2/t5-,6+,7+;/m0./s1

InChI Key

JWEOOFXTRSOJNN-VWZUFWLJSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)CO)O.O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O.O

Origin of Product

United States

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